
3-Methoxy-4-(tributylstannyl)pyridazine
Vue d'ensemble
Description
3-Methoxy-4-(tributylstannyl)pyridazine is a chemical compound with the CAS Number: 1093951-68-8 . It has a molecular weight of 399.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for 3-Methoxy-4-(tributylstannyl)pyridazine is1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis
3-Methoxy-4-(tributylstannyl)pyridazine is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Antiviral Research:
- R 61837, a derivative of 3-methoxy-pyridazine, has been identified as a potent inhibitor of rhinoviruses. This compound showed a varied susceptibility across different rhinovirus serotypes, indicating its potential in antiviral therapies (Andries et al., 2005).
Chemical Synthesis and Applications:
- Cycloadditions with ethynyltributyltin lead to the formation of tributylstannyl-pyridazines, which are useful as intermediates in the synthesis of various substituted pyridazines. This method provides a pathway for creating diverse pyridazine derivatives for further functionalization (Sauer & Heldmann, 1998).
- In another study, inverse electron-demand Diels-Alder reactions involving 1,2,4,5-tetrazines and tributylstannylacetylenes were used to synthesize 4-(tributylstannyl)pyridazines. These compounds, particularly when derived from dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, showed promising yields and have potential for further applications (Yamanaka et al., 1991).
Pharmacological Research:
- Certain 3,6-diaryl-triazolo-pyridazines, which can be regarded as analogues of 3-methoxy-pyridazine derivatives, have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin polymerization, suggesting their potential as antitumor agents (Xu et al., 2016).
Material Science and Nanotechnology:
- New heterocyclic systems including thiazolidine, phthalazine, pyrazolo, tetrazolo, hydrazide, and new pyridazine derivatives were synthesized for assessing the effect of silver nanoparticles on their biological activity. This indicates the potential use of these compounds in enhancing the efficacy of antimicrobial agents (Kandile et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
tributyl-(3-methoxypyridazin-4-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMCRDDEJUMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(tributylstannyl)pyridazine | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

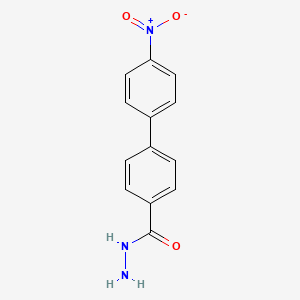
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)
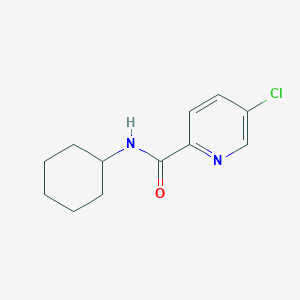
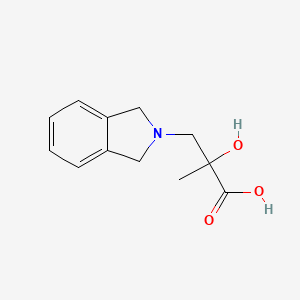
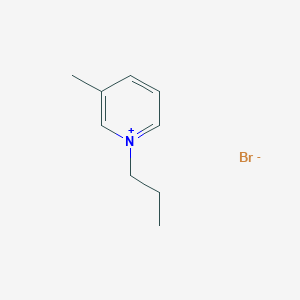
![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)
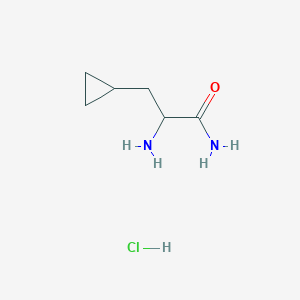
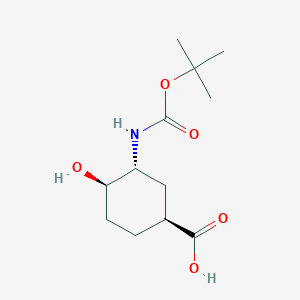
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)




